molecular formula C14H15Cl2NO4 B2553104 Diethyl 2-[(3,5-dichloroanilino)methylene]malonate CAS No. 93514-78-4

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate

Cat. No.: B2553104
CAS No.: 93514-78-4
M. Wt: 332.18
InChI Key: PZLMHLRMNPZIET-UHFFFAOYSA-N
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Description

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate is an organic compound with the molecular formula C14H15Cl2NO4 It is a derivative of malonic acid and features a dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 3,5-dichloroaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the dichloroaniline moiety can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Condensation Reactions: Aldehydes or ketones can be used as reactants, often in the presence of a base.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Hydrolysis: Products include diethyl malonate and 3,5-dichloroaniline.

    Condensation Reactions: Products include various carbonyl-containing compounds.

Scientific Research Applications

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(3,5-dichloroanilino)methylene]malonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloroaniline moiety can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
  • Diethyl 2-[(2,3-dinitroanilino)methylene]malonate
  • Diethyl 2-[(4-hydroxyanilino)methylene]malonate

Uniqueness

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

diethyl 2-[(3,5-dichloroanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLMHLRMNPZIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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